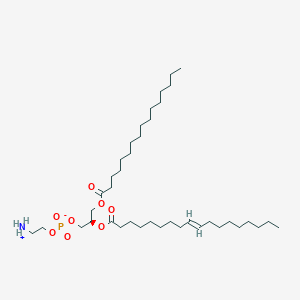Phosphatidylethanolamines, Escherichia coli
CAS No.: 94581-14-3
Cat. No.: VC16030344
Molecular Formula: C39H76NO8P
Molecular Weight: 718.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 94581-14-3 |
|---|---|
| Molecular Formula | C39H76NO8P |
| Molecular Weight | 718.0 g/mol |
| IUPAC Name | 2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] phosphate |
| Standard InChI | InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17+/t37-/m1/s1 |
| Standard InChI Key | FHQVHHIBKUMWTI-JPPWSRCLSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C/CCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC |
Introduction
Biosynthesis Pathways of Phosphatidylethanolamine
Phosphatidylserine Decarboxylase (PSD) Catalyzed Conversion
PE biosynthesis in E. coli occurs exclusively via the decarboxylation of phosphatidylserine (PS) by PSD, a pyruvoyl-dependent enzyme anchored to the cytoplasmic membrane . The reaction proceeds through a Schiff base intermediate, where the pyruvoyl group at position 254 forms a covalent bond with the PS headgroup . High-resolution X-ray crystallography reveals that PSD’s active site accommodates diverse acyl chain configurations, explaining its broad substrate specificity .
Table 1: Key Enzymes in E. coli PE Biosynthesis
| Enzyme | Gene | Function | Localization |
|---|---|---|---|
| PSD | psd | PS decarboxylation to PE | Cytoplasmic membrane |
| Phosphatidylserine synthase | pssA | CDP-diacylglycerol + serine → PS | Cytoplasmic membrane |
| CDP-diacylglycerol synthase | cdsA | Synthesizes CDP-diacylglycerol precursor | Cytoplasm |
Membrane Topology and Autocleavage
PSD adopts a monotopic membrane association via three N-terminal amphipathic helices, positioning its catalytic domain toward the cytoplasm . Autocleavage at Gly254-Ser255 generates the active pyruvoyl group, a process requiring Asp90, Asp142, His144, and Ser254 . Mutagenesis studies demonstrate that Asp90 and Asp142 act redundantly, ensuring robust enzyme activation under varying pH conditions .
Role in Membrane Structure and Function
Non-Bilayer Formation and Membrane Curvature
PE’s inverted cone shape induces negative curvature strain, facilitating the formation of hexagonal (HII) phases under physiological conditions . This property is critical for:
-
Membrane fission/fusion: During cell division, PE-rich domains at septal regions promote invagination .
-
Protein insertion: The Sec translocon requires localized HII phases to accommodate transmembrane helices .
Compensation for Anionic Phospholipid Deficiencies
In pgsA mutants lacking phosphatidylglycerol (PG) and cardiolipin (CL), PE levels remain stable while novel anionic lipids emerge:
-
N-acylphosphatidylethanolamine: Constitutes 15–20% of polar lipid content in UE54 strains .
-
Phosphatidic acid: Increases 3-fold in clsABC mutants, partially restoring membrane potential .
Table 2: Membrane Lipid Composition in E. coli Strains
| Strain | PE (%) | PG (%) | CL (%) | N-acylPE (%) | Phosphatidic Acid (%) |
|---|---|---|---|---|---|
| Wild-type (MG1655) | 75 | 15 | 10 | <1 | <1 |
| pgsAΔ (UE54) | 78 | 0 | 0 | 18 | 4 |
| clsABCΔ | 73 | 14 | 0 | 2 | 11 |
Impact on Protein Secretion and Translocation
Sec-Dependent Secretion
PE depletion reduces alkaline phosphatase (PhoA) secretion efficiency by 60–70%, as demonstrated using pssA mutants supplemented with PE synthesis inhibitors . The Sec translocon’s activity correlates with membrane cardiolipin content, which synergizes with PE to create transient non-bilayer regions .
Tat System Requirements
Contrary to early hypotheses, the Twin-arginine translocation (Tat) system functions normally in clsABCΔ and pgsAΔ strains lacking CL and PG . PE remains indispensable, as shown by:
-
95% reduction in trimethylamine N-oxide (TMAO) reductase activity in PE-depleted cells .
-
Complete Tat inactivation in pssA mutants rescued only by PE supplementation .
Regulatory Mechanisms and Genetic Control
Transcriptional Feedback Loops
PSD expression is upregulated 2.5-fold in pgsAΔ strains, mediated by the psd promoter’s responsiveness to membrane fluidity sensors . Lipidomic analyses reveal compensatory increases in cyclopropane fatty acids (CFAs) during PE limitation, maintaining membrane rigidity .
Recent Advances and Research Findings
Structural Insights into PSD
Crystal structures of E. coli PSD (2.12 Å resolution) show the pyruvoyl group covalently linked to PE’s ethanolamine moiety . Hydrophobic pockets accommodating C16:0 and C18:1 acyl chains explain the enzyme’s preference for unsaturated phospholipids .
Novel Lipid Species in Mutant Strains
High-sensitivity lipidomics identified rare phospholipids in biosynthesis mutants:
-
Acylphosphatidylglycerol (acylPG): 3–5% in clsABCΔ, formed via acylation of PG .
-
CDP-diacylglycerol: Accumulates to 8% in pgsAΔ, serving as a precursor for N-acylPE synthesis .
Table 3: Emerging Phospholipids in E. coli Mutants
| Lipid | Structure | Abundance in Mutants (%) | Proposed Biosynthetic Pathway |
|---|---|---|---|
| N-acylPE | PE + acyl chain | 15–20 | Acylation of PE by acyltransferase |
| AcylPG | PG + acyl chain | 3–5 | Non-enzymatic acylation of PG |
| CDP-diacylglycerol | CDP + diacylglycerol | 5–8 | Accumulation due to blocked PG synthesis |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume